molecular formula C23H28N2O2 B13942577 8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate CAS No. 63978-01-8

8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate

Cat. No.: B13942577
CAS No.: 63978-01-8
M. Wt: 364.5 g/mol
InChI Key: NDSWVTKMCVPUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-3,8-diazabicyclo(321)octane-3-ethanol diphenylacetate is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate typically involves multiple steps. One common method includes the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold, which is central to the compound’s structure . This process often relies on the stereoselective formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate is unique due to its specific functional groups and the combination of its bicyclic structure with an ethanol and diphenylacetate moiety.

Properties

CAS No.

63978-01-8

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2,2-diphenylacetate

InChI

InChI=1S/C23H28N2O2/c1-24-20-12-13-21(24)17-25(16-20)14-15-27-23(26)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22H,12-17H2,1H3

InChI Key

NDSWVTKMCVPUFP-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CN(C2)CCOC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.